![molecular formula C14H7BrClNO3 B11791411 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with appropriate aldehydes or carboxylic acids under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors and high-throughput screening of catalysts to optimize yield and purity. The use of metal catalysts and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce other functional groups.
Substitution: Halogen substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparación Con Compuestos Similares
5-Bromobenzoxazole-2-thiol: This compound shares the benzoxazole core but has a thiol group instead of a carboxylic acid group.
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom in the heterocyclic ring instead of an oxygen atom.
Indole Derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in the five-membered ring.
Uniqueness: 2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
Fórmula molecular |
C14H7BrClNO3 |
|---|---|
Peso molecular |
352.56 g/mol |
Nombre IUPAC |
2-(5-bromo-2-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H7BrClNO3/c15-8-2-3-10(16)9(6-8)13-17-11-5-7(14(18)19)1-4-12(11)20-13/h1-6H,(H,18,19) |
Clave InChI |
BYFNFCZRQOMHKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C3=C(C=CC(=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


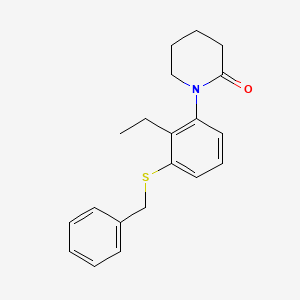
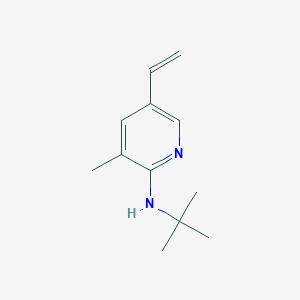
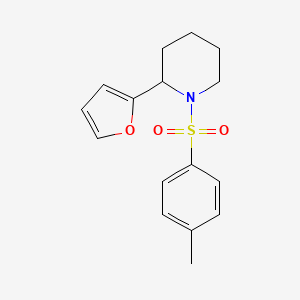
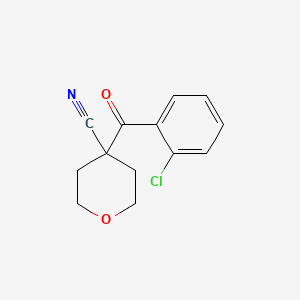
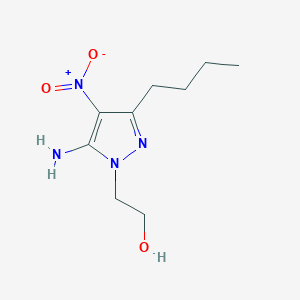
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
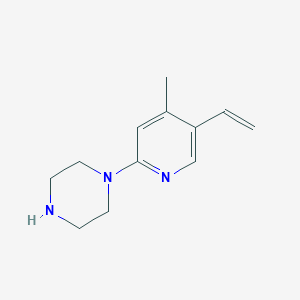

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
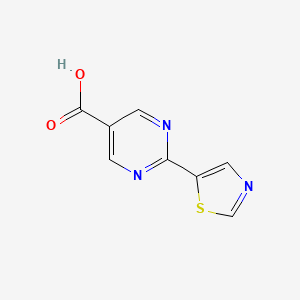
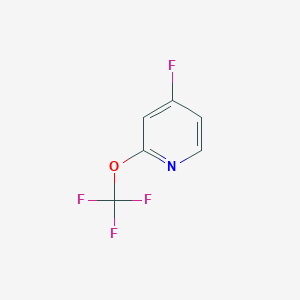
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

